molecular formula C12H7ClFNO2 B8408440 4-(4-Chloro-2-fluorophenyl)nicotinic acid

4-(4-Chloro-2-fluorophenyl)nicotinic acid

Cat. No. B8408440
M. Wt: 251.64 g/mol
InChI Key: VCLJNXICBACRBN-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluorophenyl)nicotinic acid is a useful research compound. Its molecular formula is C12H7ClFNO2 and its molecular weight is 251.64 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H7ClFNO2

Molecular Weight

251.64 g/mol

IUPAC Name

4-(4-chloro-2-fluorophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7ClFNO2/c13-7-1-2-9(11(14)5-7)8-3-4-15-6-10(8)12(16)17/h1-6H,(H,16,17)

InChI Key

VCLJNXICBACRBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=C(C=NC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-(4-chloro-2-fluorophenyl)nicotinate (1 g, 3.76 mmol) in MeOH (10 mL) and water (10 mL) was added NaOH (0.602 g, 15.06 mmol) and the solution stirred at room temperature for 2 h. The volatile organic solvent was evaporated under reduced pressure. The reaction mixture was cooled to 0° C. and acidified with 50% aqueous HCl. The precipitated so formed was collected by vacuum filtration to yield 4-(4-chloro-2-fluorophenyl)nicotinic acid (0.3 g, 1.192 mmol, 30% crude yield) as an off-white solid which was carried directly into the next step. 1H NMR (400 MHz, CD3OD) δ 9.12 (s, 1H), 8.78 (d, J=5.20 Hz, 1H), 7.29-7.48 (m, 4H).
Name
methyl 4-(4-chloro-2-fluorophenyl)nicotinate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.602 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-(4-chloro-2-fluorophenyl)nicotinate (15 g, 56.5 mmol) (as prepared in Ex 1, Part B) in a solvent mixture of methanol (150 mL) and water (150 mL) cooled to 0° C. was added sodium hydroxide (9.03 g, 226 mmol) and the mixture was warmed to room temperature and stirred for 1 h. The reaction mixture was concentrated under reduced pressure and pH of the resultant aqueous solution was adjusted to pH=4 using 1.5 N Hydrochloric acid during which time the product crashed out as a solid. Filtration of the mixture provided 4-(4-chloro-2-fluorophenyl)nicotinic acid (9 g, 35.8 mmol, 63% yield) as an off white solid. LC/MS (ESI) m/e 252.0 [(M+H)+, calcd for C12H8ClFNO2 252.1]; LC/MS retention time (method A): tR=0.97 min.
Name
methyl 4-(4-chloro-2-fluorophenyl)nicotinate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.03 g
Type
reactant
Reaction Step Two

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